molecular formula C11H11ClN2O2S B2499685 2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide CAS No. 2411265-99-9

2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide

Cat. No. B2499685
CAS RN: 2411265-99-9
M. Wt: 270.73
InChI Key: RAVKLIQUTZTPCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential reactions. Unfortunately, the specific molecular structure for “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” is not available in the sources I have access to .


Chemical Reactions Analysis

The chemical reactions that “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” can undergo are not specified in the available sources .

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. This information is typically derived from experimental studies. Unfortunately, the mechanism of action for “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” is not available in the sources I have access to .

Safety and Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, the safety and hazard information for “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” is not available in the sources I have access to .

Future Directions

The future directions for research and development involving “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” are not specified in the available sources .

properties

IUPAC Name

2-chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-7(12)10(15)13-5-8-6-17-11(14-8)9-3-2-4-16-9/h2-4,6-7H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVKLIQUTZTPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=CO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide

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